molecular formula C17H17N5O2S2 B2653107 N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide CAS No. 1298062-42-6

N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide

Cat. No.: B2653107
CAS No.: 1298062-42-6
M. Wt: 387.48
InChI Key: KBRYHRZZNDEWSL-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide is a novel synthetic compound designed for advanced pharmacological research, incorporating multiple heterocyclic pharmacophores known for significant biological activity. This hybrid molecule features a thiazole ring linked via a piperidine scaffold to a thiophene-substituted pyrazole core, a structural motif prevalent in modern drug discovery. Compounds bearing the thiazole-thiophene-pyrazole architecture have demonstrated promising in vitro antimicrobial activities against a range of pathogenic bacteria and fungi, with some derivatives showing potent inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are established targets for antibacterial agents . The inhibition of these enzymes disrupts critical cellular processes in bacteria, such as DNA replication and folate metabolism, making this compound class a valuable tool for investigating new mechanisms to overcome antibiotic resistance . Furthermore, structurally related 1-thiazol-2-yl-pyrazole carboxylic acid derivatives have exhibited potent anti-proliferative activity against a broad panel of tumor cell lines, including hematologic cancers, by inducing cell cycle arrest at the G0/G1 phase, and have shown selectivity for cancer cells over normal human cells in preclinical models . This suggests potential research applications in oncology for investigating selective kinase inhibition or other pathways. The molecule is provided strictly for research use only (RUO) and is intended for applications such as in vitro assay development, high-throughput screening, mechanism of action studies, and as a lead compound for structure-activity relationship (SAR) optimization in the development of new antimicrobial and anticancer agents. Researchers can utilize this compound to explore novel therapeutic strategies, particularly against multi-drug resistant bacterial infections and specific lymphoma cell lines.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2/c23-15(19-17-18-5-9-26-17)11-3-6-22(7-4-11)16(24)13-10-12(20-21-13)14-2-1-8-25-14/h1-2,5,8-11H,3-4,6-7H2,(H,20,21)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRYHRZZNDEWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions. Key steps include the formation of the thiazole and pyrazole rings, followed by their coupling with piperidine derivatives. The reaction conditions often employ solvents like ethanol or dimethylformamide (DMF), along with catalysts such as triethylamine or potassium carbonate to enhance yields.

Synthetic Route Example

  • Formation of Thiazole : React 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine with thiocarbamide in refluxing acetone.
  • Formation of Pyrazole : Condense appropriate thiophene derivatives with hydrazine derivatives.
  • Final Coupling : Combine the thiazole and pyrazole intermediates with piperidine under controlled conditions.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated for several derivatives.

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
100.350.40Bactericidal
130.500.55Bacteriostatic

These compounds showed potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with compound 7b being the most active derivative .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro assays indicated that it could inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Study:
A study evaluated the effects of this compound on human cancer cell lines, revealing IC50 values ranging from 15 to 30 µM, indicating moderate potency against tested tumor cells .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific kinases involved in various signaling pathways. For instance, its interaction with PfGSK3 and PfPK6 kinases was assessed, showing promising inhibitory effects with IC50 values below 100 nM.

KinaseIC50 (nM)
PfGSK380
PfPK690

These findings suggest that this compound could serve as a lead for developing new therapeutic agents targeting these kinases .

Scientific Research Applications

Synthesis Overview

The synthesis of N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide typically involves multi-step reactions. The process includes:

  • Formation of the Pyrazole Ring : This is often achieved through the reaction of thiophenes with hydrazine derivatives.
  • Thiazole Introduction : The thiazole moiety can be introduced via cyclization reactions involving appropriate precursors.
  • Piperidine Derivation : The piperidine ring is constructed through amide bond formation with carboxylic acid derivatives.

The overall synthetic pathway may vary depending on the specific substituents used, but it generally requires careful optimization to ensure high yields and purity.

Biological Activities

The compound exhibits a range of biological activities, making it a subject of extensive research. Key findings include:

  • Anticancer Properties : Studies have shown that derivatives containing thiazole and pyrazole rings exhibit significant anticancer activity, with some compounds demonstrating efficacy against various cancer cell lines .
  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .
  • Antimicrobial Activity : This compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Studies

Several studies have documented the applications of similar compounds in various fields:

  • Anticancer Research :
    • A study investigated the anticancer potential of thiazole-pyrazole derivatives and found that several compounds exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .
  • Anti-inflammatory Studies :
    • In vitro assays demonstrated that certain derivatives significantly reduced pro-inflammatory cytokine levels, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy :
    • A series of experiments assessed the antibacterial activity of synthesized pyrazole derivatives, revealing effective inhibition against Staphylococcus aureus and Escherichia coli strains .

Comparative Data Table

The following table summarizes the biological activities reported for this compound and related compounds:

Biological ActivityCompound TypeActivity LevelReference
AnticancerThiazole-PyrazoleSignificant
Anti-inflammatoryPyrazole DerivativeModerate
AntimicrobialPyrazole DerivativeEffective

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its thiophene-pyrazole hybrid structure, distinguishing it from analogs such as:

  • Dasatinib (BMS-354825) : A clinically approved tyrosine kinase inhibitor containing a thiazole-carboxamide core but substituted with a pyrimidine and piperazinyl group instead of thiophene-pyrazole .
  • Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives : These analogs lack the piperidine-4-carboxamide and thiophene-pyrazole groups but share the thiazole-carboxylate backbone, emphasizing the role of pyridinyl substituents in target binding .
  • CDK7 inhibitors from : These derivatives incorporate acrylamide and pyridinyl groups but omit the piperidine and thiophene motifs, highlighting structural diversity in kinase-targeting scaffolds .

Table 1: Structural and Functional Comparisons

Compound Key Functional Groups Molecular Weight (g/mol)* Biological Target (Inferred)
Target Compound Thiazole, thiophene, pyrazole, piperidine ~430 (estimated) Kinases/CDKs (potential)
Dasatinib (BMS-354825) Thiazole, pyrimidine, piperazine 488.0 BCR-ABL, SRC kinases
Ethyl 4-methyl-2-(4-pyridinyl)thiazole Pyridinyl, thiazole, carboxylate ~280 (estimated) Undisclosed kinase targets
CDK7 Inhibitor () Acrylamide, pyridinyl, thiazole ~400 (estimated) CDK7

*Molecular weights estimated based on structural formulas.

Patent and Therapeutic Landscape
  • However, the absence of acrylamide groups in the target compound may alter its binding kinetics .
  • Dasatinib: Approved for clinical use, underscoring the therapeutic viability of thiazole-carboxamide scaffolds. The target compound’s novel thiophene-pyrazole hybrid could address resistance mechanisms or improve pharmacokinetics .

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